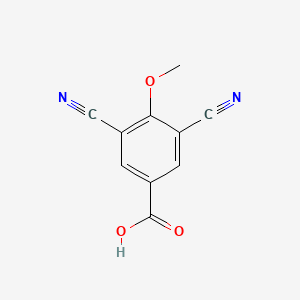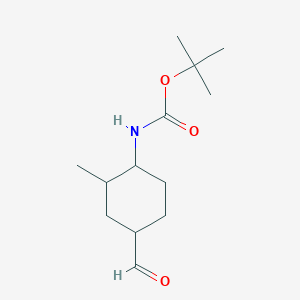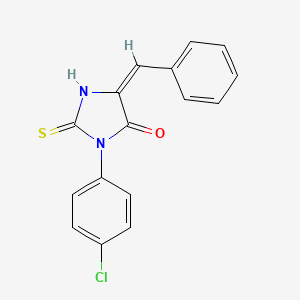
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one: is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of thioureas with chloroacetyl chloride and an aldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction yields the desired thioxoimidazolidinone derivative with good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one has shown potential as an antimicrobial and antifungal agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in material science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 5-Benzylidene-2-methylsulfanyl-3-phenyl-3,5-dihydro-imidazol-4-one
- 5-(4-Fluorobenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-(Bis(benzylamino)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Comparison: Compared to similar compounds, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone coreThe presence of the chlorophenyl group enhances its antimicrobial properties, while the thioxoimidazolidinone core is crucial for its reactivity and stability .
Propriétés
Formule moléculaire |
C16H11ClN2OS |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10+ |
Clé InChI |
CNQSTJDEJRAQBH-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


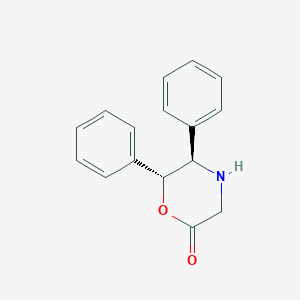
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
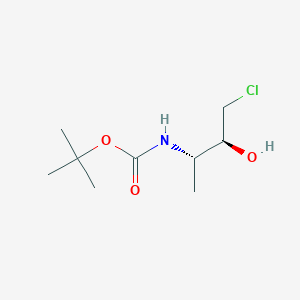
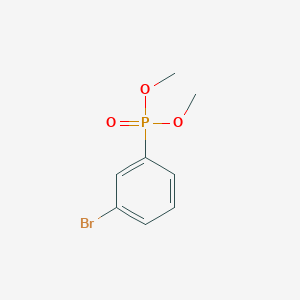
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
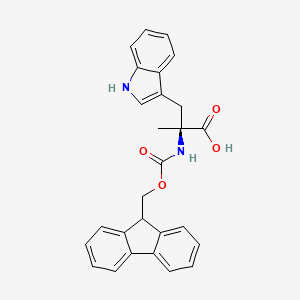

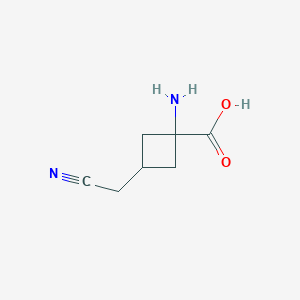
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
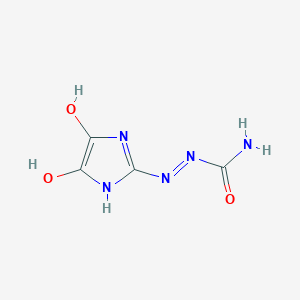
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
